molecular formula C13H14N4O2 B1409059 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole CAS No. 1858250-27-7

4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole

Cat. No.: B1409059
CAS No.: 1858250-27-7
M. Wt: 258.28 g/mol
InChI Key: VLFHFHPOEPSRRD-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an azidomethyl group, an ethoxyphenyl group, and a methyl group attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azidomethyl group: This step involves the substitution of a suitable leaving group (e.g., halide) with an azide ion (N₃⁻) under nucleophilic substitution conditions.

    Attachment of the ethoxyphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that are scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form different functional groups.

    Reduction: The azide group can be reduced to an amine group.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azidomethyl group can yield aldehydes or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole depends on its specific application. In biological systems, the azide group can participate in bioorthogonal reactions, allowing for the selective labeling and tracking of biomolecules. The ethoxyphenyl group may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Azidomethyl)-2-phenyl-5-methyl-1,3-oxazole: Lacks the ethoxy group, which may affect its solubility and reactivity.

    4-(Azidomethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole: Contains a methoxy group instead of an ethoxy group, potentially altering its electronic properties and interactions.

Uniqueness

4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-3-18-12-7-5-4-6-10(12)13-16-11(8-15-17-14)9(2)19-13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFHFHPOEPSRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213682
Record name Oxazole, 4-(azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858250-27-7
Record name Oxazole, 4-(azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858250-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazole, 4-(azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 2
4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 3
4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 4
4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 5
4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole

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